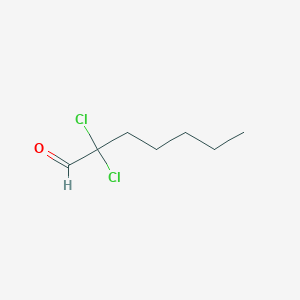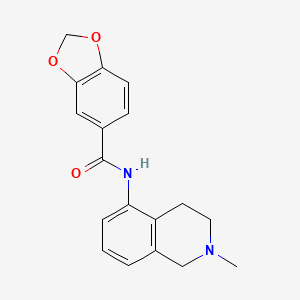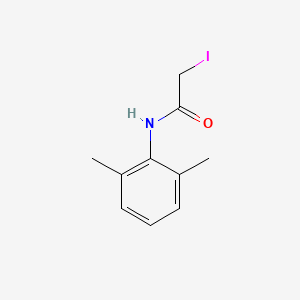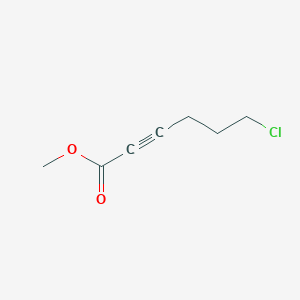
2-Hexynoic acid, 6-chloro-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hexynoic acid, 6-chloro-, methyl ester is an organic compound with the molecular formula C7H9ClO2 It is characterized by the presence of a triple bond between the second and third carbon atoms, a chlorine atom attached to the sixth carbon, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexynoic acid, 6-chloro-, methyl ester typically involves the esterification of 2-Hexynoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The presence of the chlorine atom can be introduced through halogenation reactions, where a suitable chlorinating agent is used.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process. The final product is usually purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexynoic acid, 6-chloro-, methyl ester can undergo various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or ozone can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-Hexynoic acid, 6-chloro-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hexynoic acid, 6-chloro-, methyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological molecules. The triple bond and chlorine atom can participate in various chemical reactions, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hexenoic acid, methyl ester: Similar structure but with a double bond instead of a triple bond.
Hexanoic acid, 2-ethyl-, methyl ester: Similar ester functional group but different carbon chain structure.
Hexanoic acid, 2-hydroxy-, methyl ester: Contains a hydroxyl group instead of a chlorine atom.
Propriétés
Numéro CAS |
51804-12-7 |
|---|---|
Formule moléculaire |
C7H9ClO2 |
Poids moléculaire |
160.60 g/mol |
Nom IUPAC |
methyl 6-chlorohex-2-ynoate |
InChI |
InChI=1S/C7H9ClO2/c1-10-7(9)5-3-2-4-6-8/h2,4,6H2,1H3 |
Clé InChI |
RUYWJBGOKPVKSJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C#CCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


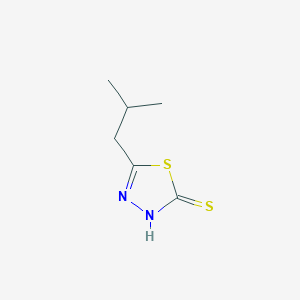

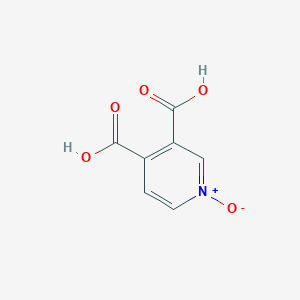
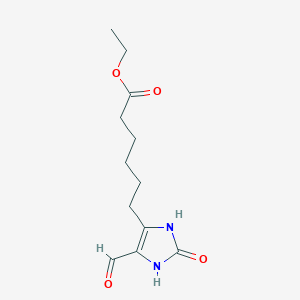
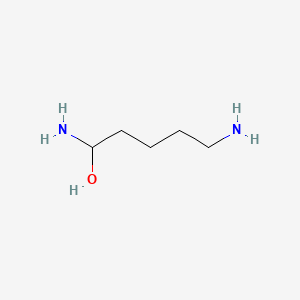
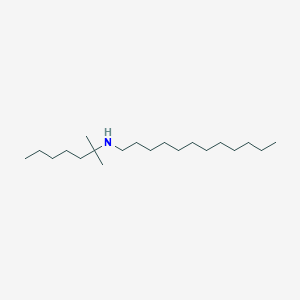
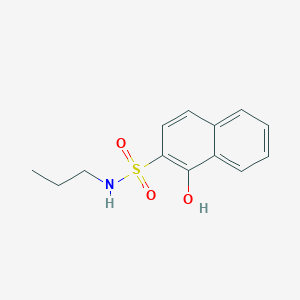
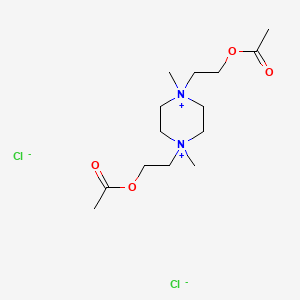

![N,N-Bis{2-[(methanesulfonyl)oxy]ethyl}phosphoramidic acid](/img/structure/B14663502.png)

